molecular formula C7H5Br2I B3418569 2-Bromo-1-(bromomethyl)-3-iodobenzene CAS No. 1261649-03-9

2-Bromo-1-(bromomethyl)-3-iodobenzene

Cat. No. B3418569
CAS RN: 1261649-03-9
M. Wt: 375.83 g/mol
InChI Key: KDGFTIJXTPBJBP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(bromomethyl)-3-iodobenzene” can be inferred from its name. It likely contains a benzene ring with bromomethyl groups attached at the 1 and 2 positions, and an iodine atom at the 3 position .

Scientific Research Applications

Catalytic Processes and Organic Synthesis

2-Bromo-1-(bromomethyl)-3-iodobenzene serves as a versatile precursor in catalytic processes and organic synthesis, demonstrating its utility in forming complex organic compounds. A notable example includes its use in the CuI-catalyzed domino process, where it facilitates the synthesis of 2,3-disubstituted benzofurans through a sequence of intermolecular C-C bond formation followed by intramolecular C-O bond formation. This process allows for the generation of benzofurans with varying substituents, showcasing the adaptability of this compound in synthesizing a wide range of organic structures (Biao Lu et al., 2007).

Material Science and Structural Analysis

In material science and structural analysis, this compound derivatives have been studied for their crystal structures and molecular interactions. Research focusing on various bromo- and bromomethyl-substituted benzenes, including structures related to this compound, sheds light on the intricate details of Br...Br, C-Br...π, and π...π interactions within these compounds. Such studies are crucial for understanding the molecular basis of material properties and for the design of new materials with tailored features (P. Jones et al., 2012).

Advanced Organic Transformations

Further demonstrating its utility, this compound is instrumental in advanced organic transformations. For instance, its involvement in the synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones through a Cu(I)-catalyzed reaction highlights its role in facilitating complex molecular architectures. This process underscores the chemical's significance in providing efficient pathways for the generation of compounds with potential applications in pharmaceuticals and materials science (N. Aljaar et al., 2012).

Aryl-Aryl Coupling Reactions

This compound also plays a critical role in aryl-aryl coupling reactions, a foundational method in organic synthesis. Its use in generating dissymmetrical ortho, ortho′-di-, tri-, and tetrasubstituted bromo- or iodobiaryls via treatment with aryllithium intermediates points to its versatility as a reagent. This application is particularly significant for synthesizing biaryls without the need for transition metal catalysts, offering a greener and more sustainable approach to chemical synthesis (F. Leroux et al., 2007).

properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFTIJXTPBJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743519
Record name 2-Bromo-1-(bromomethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261757-20-3, 1261649-03-9
Record name 2-Bromo-1-(bromomethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-iodobenzyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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